molecular formula C15H15N3O4 B11626656 N'-{[2-(4-methoxyphenoxy)acetyl]oxy}pyridine-3-carboximidamide

N'-{[2-(4-methoxyphenoxy)acetyl]oxy}pyridine-3-carboximidamide

Cat. No.: B11626656
M. Wt: 301.30 g/mol
InChI Key: VMCCDHBRITVOIS-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHOXYPHENOXY)ACETATE is a complex organic compound that features a pyridine ring and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHOXYPHENOXY)ACETATE typically involves the condensation of 3-aminopyridine with an appropriate aldehyde to form the Schiff base, followed by esterification with 2-(4-methoxyphenoxy)acetic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The methoxy group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHOXYPHENOXY)ACETATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents, particularly in the treatment of diseases where pyridine derivatives have shown efficacy .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism by which (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHOXYPHENOXY)ACETATE exerts its effects involves interactions with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxyphenoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHOXYPHENOXY)ACETATE is unique due to its combination of a pyridine ring and a methoxyphenoxy group, which provides a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C15H15N3O4/c1-20-12-4-6-13(7-5-12)21-10-14(19)22-18-15(16)11-3-2-8-17-9-11/h2-9H,10H2,1H3,(H2,16,18)

InChI Key

VMCCDHBRITVOIS-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N

Origin of Product

United States

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